N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide
Overview
Description
Scientific Research Applications
Coordination Chemistry and Ligand Behavior
N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide demonstrates significant versatility as a ligand in coordination compounds. It acts as a flexible tridentate ligand forming discrete chelate complexes, contributing to the synthesis of novel metal organic frameworks (MOFs) and coordination cages. The ability of this compound to coordinate with metals through its nitrogen atoms allows the formation of complexes with large internal cavities and flexible windows, which are of interest in the fields of catalysis, gas storage, and separation technologies. Studies by Li et al. (2012) on the self-assembly of discrete M6L8 coordination cages highlight its role in constructing frameworks with significant internal cavities and the potential for application in gas sorption and catalysis due to the conformational flexibility and electronic properties of the ligand. Furthermore, the study by Sebghati et al. (2021) on the coordination versus hydrogen bonds in the structures of different triamides underscores its role in crystal engineering and the design of functional materials with specific physicochemical properties (Sebghati et al., 2021) (Li et al., 2012).
properties
IUPAC Name |
N-bis(pyridin-3-ylamino)phosphinothioylpyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N6PS/c23-22(19-13-4-1-7-16-10-13,20-14-5-2-8-17-11-14)21-15-6-3-9-18-12-15/h1-12H,(H3,19,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLUBXHBHRFISF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NP(=S)(NC2=CN=CC=C2)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N6PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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